4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 4th position, a cyclohexylmethyl group at the 6th position, and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the Biginelli reaction , which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The resulting dihydropyrimidinone can then be chlorinated and further modified to introduce the cyclohexylmethyl and methyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as pyrimidinediones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation: Pyrimidinediones
Reduction: Amines or other reduced derivatives
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a ligand or inhibitor in biochemical studies.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine is similar to other pyrimidine derivatives, such as:
4-Chloro-2-methylpyrimidine: Lacks the cyclohexylmethyl group.
6-(Cyclohexylmethyl)-2-methylpyrimidine: Lacks the chlorine atom at the 4th position.
4-Chloro-6-(cyclohexylmethyl)pyrimidine: Lacks the methyl group at the 2nd position.
Uniqueness: The presence of both the chlorine atom and the cyclohexylmethyl group in the same molecule makes this compound unique, as it combines the reactivity of chlorinated pyrimidines with the steric and electronic effects of the cyclohexylmethyl group.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists and researchers alike.
Properties
IUPAC Name |
4-chloro-6-(cyclohexylmethyl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-14-11(8-12(13)15-9)7-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXUEKNVAVDQBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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